molecular formula C16H15N3O B13953697 2,3,5,6-Tetrahydro-5-(3-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol CAS No. 60151-19-1

2,3,5,6-Tetrahydro-5-(3-pyridyl)-imidazo(2,1-a)isoquinolin-5-ol

Cat. No.: B13953697
CAS No.: 60151-19-1
M. Wt: 265.31 g/mol
InChI Key: BIFCBKSJQUDNEM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol is a complex heterocyclic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and an isoquinoline ring. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The initial step involves the cyclization of a suitable precursor to form the imidazole ring. This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Formation of the Isoquinoline Ring: The next step involves the construction of the isoquinoline ring. This can be accomplished through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring.

    Fusion of the Rings: The final step involves the fusion of the imidazole and isoquinoline rings to form the desired compound. This can be achieved through a series of cyclization and reduction reactions.

Industrial Production Methods

Industrial production of 2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion pattern.

    Imidazo[4,5-b]pyridine: Another related compound with a different ring fusion.

    Isoquinoline: Shares the isoquinoline ring but lacks the imidazole ring.

Uniqueness

2,3,5,6-Tetrahydro-5-(3-pyridinyl)imidazo[2,1-a]isoquinolin-5-ol is unique due to its specific ring fusion and the presence of both imidazole and isoquinoline rings

Properties

CAS No.

60151-19-1

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5-pyridin-3-yl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol

InChI

InChI=1S/C16H15N3O/c20-16(13-5-3-7-17-11-13)10-12-4-1-2-6-14(12)15-18-8-9-19(15)16/h1-7,11,20H,8-10H2

InChI Key

BIFCBKSJQUDNEM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CN=CC=C4)O

Origin of Product

United States

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